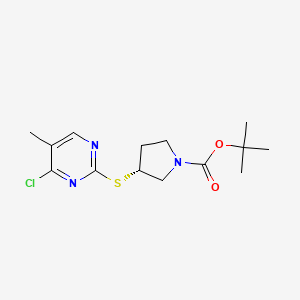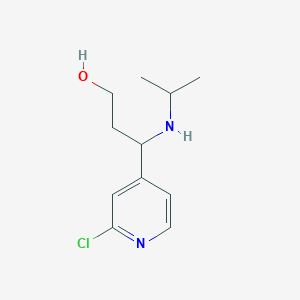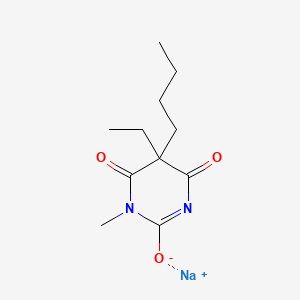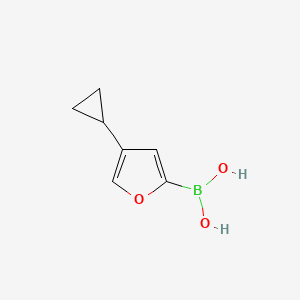
(4-Cyclopropylfuran-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound that features a cyclopropyl group attached to a furan ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a cyclopropylfuran precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale. This approach allows for efficient synthesis with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, which are metal- and additive-free, providing a broad scope and functional group tolerance .
化学反应分析
Types of Reactions
(4-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium acetate (KOAc) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and coupled products with aryl or vinyl groups, depending on the specific reaction conditions and reagents used .
科学研究应用
(4-Cyclopropylfuran-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Cyclopropylfuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base such as potassium acetate.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Cyclopropylboronic acid: Similar in structure but lacks the furan ring.
Furan-2-ylboronic acid: Contains the furan ring but lacks the cyclopropyl group.
Cyclopropylfuran derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
(4-Cyclopropylfuran-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and furan moieties, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, particularly for constructing complex molecular architectures .
属性
分子式 |
C7H9BO3 |
|---|---|
分子量 |
151.96 g/mol |
IUPAC 名称 |
(4-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI 键 |
AKHQFVGHAKLVNY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CO1)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
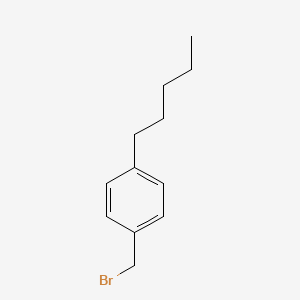
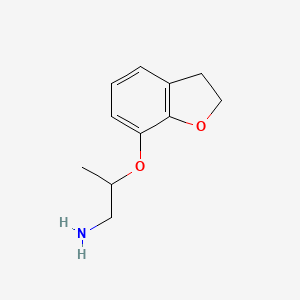
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)

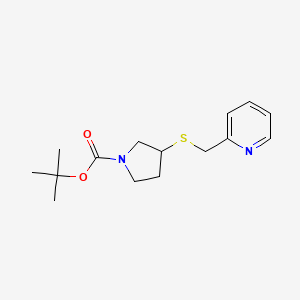
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
